2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester
Overview
Description
2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thiophene-based compound that has shown promising results in various research fields due to its unique chemical properties.
Scientific Research Applications
Synthesis and Biological Activity : A study focused on synthesizing new thiazolidine and thiazolidinone derivatives from related compounds, exploring their antioxidant and antitumor activities. Some of these derivatives showed promising activities (Gouda & Abu‐Hashem, 2011).
Reductive Acetylation : Research on the reductive acetylation of nitrocarboxylic acids of the thiophene and furan series has been conducted. This process yields various acetylamino-thiophenecarboxylic acids and their esters (Gol'dfarb, Bulgakova, & Fabrichnyǐ, 1983).
Ring-Closing Metathesis in Synthesis : A study describes the diastereoselective synthesis of a cyclohexene derivative using ring-closing metathesis, with L-serine as a starting material, demonstrating an alternative to traditional starting materials like (-)-shikimic acid (Cong & Yao, 2006).
Electrochromic Properties : Research on conducting polymers, including derivatives of thiophene, has been conducted, exploring their electrochromic properties. These studies provide insights into the potential applications of these compounds in electrochromic devices (Sacan, Çırpan, Camurlu, & Toppare, 2006).
Synthesis of Novel Dyes : Studies have been conducted on synthesizing novel styryl dyes using derivatives of thiophene. These dyes exhibit fluorescence in solution and have specific dyeing properties on polyester (Rangnekar & Sabnis, 2007).
properties
IUPAC Name |
ethyl 2-acetamido-5-iodo-4-(4-methylphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3S/c1-4-21-16(20)13-12(11-7-5-9(2)6-8-11)14(17)22-15(13)18-10(3)19/h5-8H,4H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFDISITENRGTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)I)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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